molecular formula C11H17IN2 B014896 N-Methylnicotinium iodide CAS No. 5959-86-4

N-Methylnicotinium iodide

Cat. No. B014896
CAS RN: 5959-86-4
M. Wt: 304.17 g/mol
InChI Key: RJQKOMLKVQFVMB-MERQFXBCSA-M
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Description

N-Methylnicotinium iodide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a quaternary ammonium salt that is derived from the natural compound, nicotine. This compound has been shown to have a wide range of biological and physiological effects, making it an attractive target for further research.

Scientific Research Applications

Crystal Engineering

N-Methyl-3,5-dibromopyridinium iodide, a related compound, demonstrates unique crystal properties. Its crystal matrix forms infinite helices through the shortest reported C–Br⋯I halogen bonding, indicating potential applications in crystal engineering and material science (Logothetis et al., 2004).

Solid-State Dye-Sensitized Solar Cells

Doping the molecular plastic crystal of succinonitrile with N-methyl-N-butylpyrrolidinium iodide and iodine produced a highly conductive solid iodide/triiodide conductor. This innovation was employed in highly efficient, all-solid-state dye-sensitized solar cells (Wang et al., 2004).

Semiconducting Properties

A series of hybrid metal iodide perovskites with AMI3 formulation showed that the physical properties depend on the preparation method. These compounds behave as direct-gap semiconductors and exhibit intense near-IR photoluminescence, making them suitable for semiconducting applications (Stoumpos et al., 2013).

Spectrofluorometric Analysis

N1-methylnicotinamide iodide reacts with active methylene group-containing compounds to yield a fluorescent product. This reaction is used for the quantitative determination of certain drugs, indicating potential applications in pharmaceutical analysis (Elsebaie et al., 2020).

Photocatalytic Hydrogen Generation

Organometal halide perovskite materials, including methylammonium lead iodide, have been used in photocatalytic hydrogen generation from aqueous HI solutions, demonstrating their potential in energy conversion applications (Park et al., 2016).

Mesoscopic Solar Cells

Methyl ammonium lead iodide perovskite-based mesoscopic solar cells have shown high efficiency, indicating the material's potential in photovoltaic applications (Kim et al., 2012).

Photovoltaics Insights

Methylammonium lead iodide perovskites in solar cells have large absorption coefficients and small effective masses, making them excellent for photovoltaic applications (Filippetti & Mattoni, 2014).

Nanostructure in Solar Cells

The structure of methylammonium lead iodide in mesoporous TiO2, used in solar cells, reveals nanostructuring that correlates with a blueshift in absorption onset and increased photoluminescence, important for solar cell efficiency (Choi et al., 2014).

Future Directions

N-Methylnicotinium iodide and related compounds could have potential applications in the treatment of nicotine abuse. Research has shown that small drug-like molecules that are selective antagonists at certain nicotinic acetylcholine receptor subtypes can decrease nicotine self-administration in rats . Further experimental and clinical data are required to evaluate the use of such compounds in this setting .

Mechanism of Action

Target of Action

N-Methylnicotinium iodide is a derivative of nicotine, a well-known stimulant found in tobacco. The primary targets of nicotine and its derivatives are nicotinic acetylcholine receptors (nAChRs), which are ion channels in the cell membranes of certain neurons and muscle cells . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

It is known that nicotine and its derivatives can bind to nachrs, causing the ion channels to open and allow ions to flow across the cell membrane . This can lead to depolarization of the neuron, triggering a series of events that result in the release of various neurotransmitters. It is likely that this compound has a similar mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by nicotine. Nicotine and its derivatives can influence several biochemical pathways, including the dopaminergic, glutamatergic, and GABAergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, memory, and learning.

Pharmacokinetics

Nicotine and its derivatives are known to be rapidly absorbed into the bloodstream and distributed throughout the body . They can cross the blood-brain barrier and enter the central nervous system . The metabolism of these compounds involves oxidation and conjugation reactions, leading to the formation of more polar and water-soluble metabolites .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of nicotine. These can include increased release of neurotransmitters, changes in gene expression, and alterations in neuronal excitability . .

Action Environment

The action of this compound, like that of other nicotine derivatives, can be influenced by various environmental factors. These can include the presence of other substances that can interact with nAChRs, the pH of the environment, and the presence of metabolic enzymes . Additionally, genetic factors can influence the individual’s response to these compounds.

Biochemical Analysis

Biochemical Properties

N-Methylnicotinium iodide is involved in N-oxidation, N-methylation, and N-conjugation reactions, similar to nicotine . These metabolic transformations result in the formation of a corresponding quaternary ammonium product, which is usually more polar and more water-soluble than the parent base

Cellular Effects

It has been detected in various foods, suggesting that it may have some impact on cellular processes

Molecular Mechanism

It is known that this compound is a metabolite of nicotine . It is hypothesized that the N-n-octyl group on the pyridinium nitrogen of this compound facilitates brain entry via the blood-brain barrier choline transporter . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been detected in nail samples of oral squamous cell carcinoma (OSCC) patients, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

This compound is involved in N-oxidation, N-methylation, and N-conjugation reactions, similar to nicotine These metabolic transformations result in the formation of a corresponding quaternary ammonium product

Transport and Distribution

This compound is hypothesized to enter the brain via the blood-brain barrier choline transporter This suggests that this compound may be transported and distributed within cells and tissues via this mechanism

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Methylnicotinium iodide can be achieved through a quaternization reaction of N-methylnicotinamide with iodomethane.", "Starting Materials": ["N-methylnicotinamide", "iodomethane", "potassium carbonate", "acetonitrile", "diethyl ether"], "Reaction": ["To a stirred solution of N-methylnicotinamide in acetonitrile, potassium carbonate is added and the mixture is stirred for 30 minutes at room temperature.", "The reaction mixture is then cooled to 0°C and iodomethane is added dropwise with stirring.", "The reaction mixture is stirred for an additional 2 hours at 0°C and then allowed to warm up to room temperature.", "The mixture is then poured into diethyl ether, and the resulting precipitate is collected by filtration and washed with diethyl ether.", "The product obtained is recrystallized from a mixture of ethanol and diethyl ether to yield pure N-Methylnicotinium iodide."] }

CAS RN

5959-86-4

Molecular Formula

C11H17IN2

Molecular Weight

304.17 g/mol

IUPAC Name

3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide

InChI

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1

InChI Key

RJQKOMLKVQFVMB-MERQFXBCSA-M

Isomeric SMILES

C[N+]1(CCC[C@H]1C2=CN=CC=C2)C.[I-]

SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

synonyms

(S)-1’-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide;  Nicotine Monomethiodide;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methylnicotinium iodide
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N-Methylnicotinium iodide
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N-Methylnicotinium iodide
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N-Methylnicotinium iodide
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N-Methylnicotinium iodide

Q & A

Q1: Does N-Methylnicotinium iodide interact with the blood-brain barrier choline transporter?

A: According to the research, this compound, unlike some other nicotinium analogs, does not appear to interact with the blood-brain barrier choline transporter []. The study found no evidence of binding to the transporter, suggesting that its entry into the central nervous system may occur through alternative mechanisms.

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